molecular formula C9H8F5N B1611376 4-(Pentafluoroethyl)benzylamine CAS No. 128273-62-1

4-(Pentafluoroethyl)benzylamine

Cat. No.: B1611376
CAS No.: 128273-62-1
M. Wt: 225.16 g/mol
InChI Key: IKERQTORZIQKHC-UHFFFAOYSA-N
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Description

4-(Pentafluoroethyl)benzylamine is an organic compound with the chemical formula C9H8F5N. It is a derivative of benzylamine, where a pentafluoroethyl group is attached to the benzene ring. This compound is known for its unique properties, including its solubility in organic solvents like ethanol and dimethyl sulfoxide, and its insolubility in water . It appears as a colorless liquid or solid with an irritating ammonia odor .

Preparation Methods

4-(Pentafluoroethyl)benzylamine can be synthesized through various methods. One common synthetic route involves the Schiff base reaction of benzaldehyde with 4-cyano-1,1,1,3,3,3-hexafluoropropane under basic conditions . Another method involves the reduction of 4-pentafluoroethylbenzonitrile using lithium aluminum hydride in diethyl ether . Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Pentafluoroethyl)benzylamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(Pentafluoroethyl)benzylamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-(Pentafluoroethyl)benzylamine can be compared with other similar compounds such as benzylamine and 4-fluorobenzylamine. While benzylamine is a simpler compound without the pentafluoroethyl group, 4-fluorobenzylamine has a single fluorine atom attached to the benzene ring. The presence of the pentafluoroethyl group in this compound imparts unique properties, such as increased electron-withdrawing effects and enhanced stability . This makes it particularly useful in applications requiring high chemical stability and specific electronic properties.

Similar Compounds

  • Benzylamine
  • 4-Fluorobenzylamine
  • 2-Phenethylamine

Properties

IUPAC Name

[4-(1,1,2,2,2-pentafluoroethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5N/c10-8(11,9(12,13)14)7-3-1-6(5-15)2-4-7/h1-4H,5,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKERQTORZIQKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563889
Record name 1-[4-(Pentafluoroethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128273-62-1
Record name 4-(1,1,2,2,2-Pentafluoroethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128273-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Pentafluoroethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.79 g of lithium aluminum hydride was suspended in 50 ml of diethyl ether, and a solution of 4.6 g of 4-pentafluoroethylbenzonitrile in 30 ml of diethyl ether was added dropwise. After the addition, the mixture was stirred at room temperature for 30 minutes, and 5 ml of water was added dropwise over 30 minutes. The insoluble matter was removed by filtration. The ether layer was dried, and then diethyl ether was evaporated under reduced pressure to give 4.7 g of the desired 4-pentafluoroethylbenzylamine as an oil.
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Pentafluoroethyl)benzylamine
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4-(Pentafluoroethyl)benzylamine

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